![molecular formula C28H22O6 B12321435 5,10-Bis-(4-hydroxy-phenyl)-4b,5,9b,10-tetrahydro-indeno[2,1-a]indene-1,3,6,8-tetraol](/img/structure/B12321435.png)
5,10-Bis-(4-hydroxy-phenyl)-4b,5,9b,10-tetrahydro-indeno[2,1-a]indene-1,3,6,8-tetraol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pallidol is an organic compound with the chemical formula C28H22O6 and a molar mass of 454.47 g/mol . It is a resveratrol dimer, meaning it is formed from two resveratrol molecules. Pallidol is found naturally in red wine, Cissus pallida, and Parthenocissus laetevirens . It is known for its antioxidant, antifungal, and anti-inflammatory properties .
Preparation Methods
Pallidol can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with ethylbenzene, followed by a series of multi-step reactions . Another method involves the use of metal-catalyzed coupling reactions to form the key intermediate, which is then subjected to Wittig and Friedel-Crafts reactions to complete the synthesis . Industrial production methods often involve the use of plant cell cultures, such as Vitis labrusca, to produce pallidol and other resveratrol dimers in large quantities .
Chemical Reactions Analysis
Pallidol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methyl jasmonate and cyclodextrins . In oxidation reactions, pallidol can form oxidative radicals in the presence of metal ions such as Cu2+ . The major products formed from these reactions include various stilbene derivatives, such as trans-ε-viniferin and trans-δ-viniferin .
Scientific Research Applications
Pallidol has a wide range of scientific research applications. In chemistry, it is used in compound screening libraries and metabolomics studies . In biology and medicine, pallidol is studied for its anticancer, antioxidant, and antifungal properties . It has been shown to have strong singlet oxygen quenching effects, making it useful in the study of reactive oxygen species and oxidative stress . Additionally, pallidol is used in the pharmaceutical industry for drug discovery and development .
Mechanism of Action
Pallidol exerts its effects primarily through its antioxidant properties. It acts as a selective singlet oxygen quencher, effectively neutralizing reactive oxygen species at low concentrations . Pallidol does not scavenge hydroxyl radicals or superoxide anions, but it has a high rate constant for reacting with singlet oxygen . This mechanism is crucial for its protective effects against oxidative stress and its potential therapeutic applications.
Comparison with Similar Compounds
Pallidol is unique among resveratrol dimers due to its strong singlet oxygen quenching ability . Similar compounds include trans-ε-viniferin, trans-δ-viniferin, and pterostilbene . While these compounds also exhibit antioxidant properties, pallidol’s effectiveness at low concentrations sets it apart . Pterostilbene, for example, is known for its metabolic stability and significant pharmacological activities, but it does not have the same singlet oxygen quenching capacity as pallidol .
Properties
IUPAC Name |
5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)26-20(27(23)28)10-18(32)12-22(26)34/h1-12,23-24,27-34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVJOQCPHWKWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
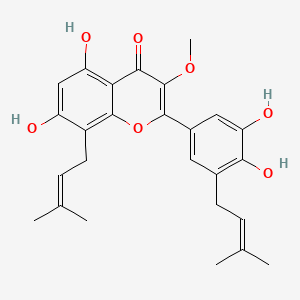
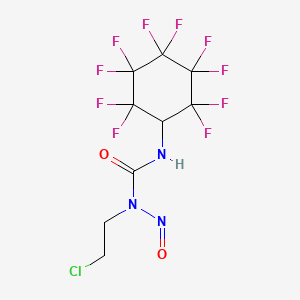
![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12321374.png)
![[3-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopentyl]methanol](/img/structure/B12321377.png)
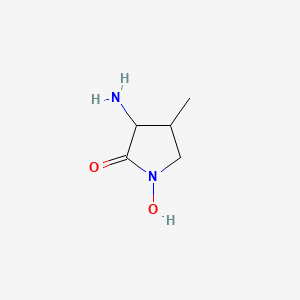
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(114C)methyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12321383.png)
![6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12321392.png)


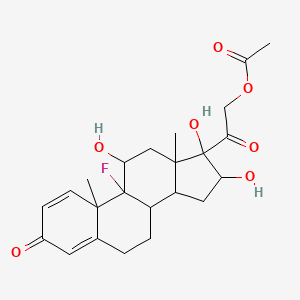
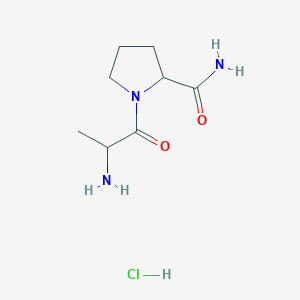

![(3S)-3-amino-3-{[(1S)-4-carbamimidamido-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-[({[(1S)-1-carbamoyl-3-methylbutyl]carbamoyl}methyl)carbamoyl]-2-phenylethyl]carbamoyl}-2-hydroxyethyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-3-methylbutyl]carbamoyl}but](/img/structure/B12321444.png)

